molecular formula C9H6Br2N2O2S2 B11497339 5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B11497339
M. Wt: 398.1 g/mol
InChI Key: BRTTXVJTVKXJGU-UHFFFAOYSA-N
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Description

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H6Br2N2O2S2 It is characterized by the presence of bromine atoms attached to both the pyridine and thiophene rings, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:

    Bromination of Pyridine and Thiophene Rings: The starting materials, pyridine and thiophene, are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Formation of Sulfonamide Group: The brominated pyridine and thiophene derivatives are then reacted with sulfonamide precursors under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-brominated derivatives.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-thiophenecarboxaldehyde
  • 5-bromopyridine-3-boronic acid
  • N-(5-bromopyridin-2-yl)-thiophene-2-sulfonamide

Uniqueness

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide is unique due to the presence of both brominated pyridine and thiophene rings, along with a sulfonamide group

Properties

Molecular Formula

C9H6Br2N2O2S2

Molecular Weight

398.1 g/mol

IUPAC Name

5-bromo-N-(5-bromopyridin-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H6Br2N2O2S2/c10-6-1-3-8(12-5-6)13-17(14,15)9-4-2-7(11)16-9/h1-5H,(H,12,13)

InChI Key

BRTTXVJTVKXJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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